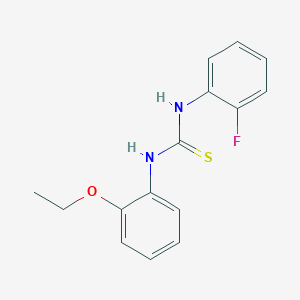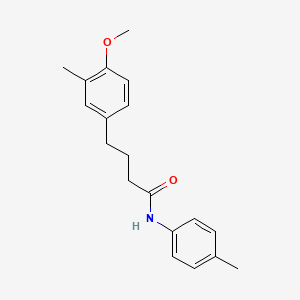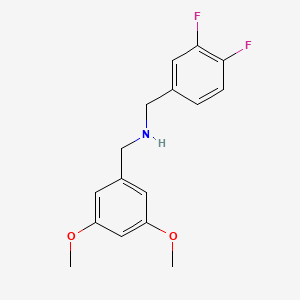![molecular formula C14H19NO5S B5780335 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid, also known as EPPTB, is a chemical compound that has recently gained significant attention in scientific research. It belongs to the class of thienyl-containing compounds and has shown potential in various biological applications.
作用機序
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid acts as an inhibitor of PTP1B by binding to its active site and preventing its activity. This inhibition leads to an increase in insulin signaling, which helps in the treatment of type 2 diabetes. 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid also inhibits the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Its anti-inflammatory properties are attributed to its ability to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has shown significant biochemical and physiological effects in various studies. It has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to reduce tumor growth and induce apoptosis in cancer cells. 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has anti-inflammatory effects and has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a multistep process. It has shown promising results in various biological applications, including the treatment of type 2 diabetes and cancer. However, 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Its efficacy and safety in humans are also not yet established.
将来の方向性
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has shown potential in various biological applications, and several future directions can be explored. Further studies are needed to understand the mechanism of action of 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid and its molecular targets. Its efficacy and safety in humans need to be established through clinical trials. 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid can also be modified to improve its potency and selectivity towards specific targets. Its potential in other diseases, such as inflammation and neurodegenerative diseases, can also be explored.
Conclusion:
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid is a promising compound that has shown potential in various biological applications. Its ability to inhibit the activity of PTP1B makes it a potential candidate for the treatment of type 2 diabetes. Its anti-cancer and anti-inflammatory properties also make it a potential candidate for the treatment of cancer and other inflammatory diseases. Further studies are needed to understand its mechanism of action and its potential in other diseases.
合成法
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid can be synthesized using a multistep process that involves the reaction of 3-bromo-5-propylthiophene with diethyl malonate, followed by the addition of ethyl chloroformate and then the reaction with 4-aminobutanoyl chloride. The final product is obtained after purification using column chromatography.
科学的研究の応用
4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has been extensively studied for its potential in various biological applications. It has shown promising results in inhibiting the activity of a specific protein called protein tyrosine phosphatase 1B (PTP1B). PTP1B is known to play a crucial role in insulin signaling, and its inhibition can help in the treatment of type 2 diabetes. 4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has also shown potential in inhibiting the growth of cancer cells and reducing inflammation.
特性
IUPAC Name |
4-[(3-ethoxycarbonyl-5-propylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-3-5-9-8-10(14(19)20-4-2)13(21-9)15-11(16)6-7-12(17)18/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMONWXJVIHBCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Ethoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)



![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)